molecular formula C14H13N3O3 B11698619 N'-(4-Methoxybenzoyl)nicotinohydrazide

N'-(4-Methoxybenzoyl)nicotinohydrazide

Cat. No.: B11698619
M. Wt: 271.27 g/mol
InChI Key: NFXQJHKPQIMGJF-UHFFFAOYSA-N
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Description

N’-(4-Methoxybenzoyl)nicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nicotinic acid moiety linked to a 4-methoxybenzoyl group through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzoyl)nicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N’-(4-Methoxybenzoyl)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzoyl)nicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Methoxybenzoyl)nicotinohydrazide stands out due to its specific combination of a nicotinic acid moiety and a 4-methoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N'-(4-methoxybenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H13N3O3/c1-20-12-6-4-10(5-7-12)13(18)16-17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

NFXQJHKPQIMGJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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